N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, a cyclopropane carboxamide group, and a thiazolo[5,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Construction of the thiazolo[5,4-c]pyridine core: This step often involves the condensation of a pyridine derivative with a thioamide, followed by cyclization under acidic or basic conditions.
Introduction of the cyclopropane carboxamide group: This can be accomplished through the reaction of a cyclopropane carboxylic acid derivative with an amine, followed by coupling with the thiazolo[5,4-c]pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.
Reduction: The cyclopropane carboxamide group can be reduced to the corresponding amine.
Substitution: The thiazolo[5,4-c]pyridine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolo[5,4-c]pyridine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole ring may interact with enzymes or receptors, modulating their activity. The cyclopropane carboxamide group can enhance the compound’s binding affinity to its targets, while the thiazolo[5,4-c]pyridine core may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutyl-phenyl)-acrylamide
- 3-benzo[d][1,3]dioxol-5-yl-N-cyclopropyl-acrylamide
- N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-3-(4-isobutyl-phenyl)-acrylamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-cyclopropaneamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is unique due to its combination of structural motifs, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(cyclopropanecarbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-16(10-1-2-10)21-17-20-12-5-6-22(8-15(12)27-17)18(24)19-11-3-4-13-14(7-11)26-9-25-13/h3-4,7,10H,1-2,5-6,8-9H2,(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYJCCSILYXBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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